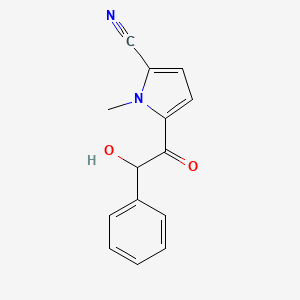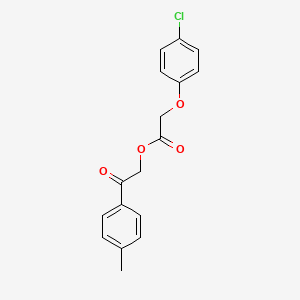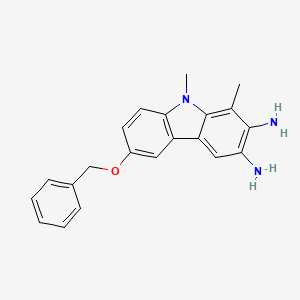
2,2'-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is a bisphenol compound characterized by its two phenolic groups connected via a 2-methylbut-1-ene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) typically involves a multi-step process. One common method includes the thermal decarboxylation of hydroxycinnamic acids followed by olefin metathesis. This approach is catalyst-free and involves refluxing the cinnamic acids in DMF under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst, leading to the direct precipitation of the bisphenols from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same thermal decarboxylation and olefin metathesis steps, with adjustments made to reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
科学的研究の応用
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and interact with active sites, influencing biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- Bisphenol A
Uniqueness
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its 2-methylbut-1-ene bridge differentiates it from other bisphenols, potentially offering unique reactivity and applications in various fields.
特性
CAS番号 |
736975-69-2 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3-methylbut-3-enyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-12(2)7-17(18-10-13(3)8-15(5)20(18)22)19-11-14(4)9-16(6)21(19)23/h8-11,17,22-23H,1,7H2,2-6H3 |
InChIキー |
FIRHOJPQDACHBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(CC(=C)C)C2=CC(=CC(=C2O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

